2-(3-Methoxyphenyl)-3-methylpyridine
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Overview
Description
2-(3-Methoxyphenyl)-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with 3-methylpyridine in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium, copper) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents, such as halogens or alkyl groups, onto the aromatic ring.
Scientific Research Applications
2-(3-Methoxyphenyl)-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-methylpyridine
- 2-(3-Methoxyphenyl)-3-ethylpyridine
- 2-(3-Methoxyphenyl)-4-methylpyridine
Uniqueness
2-(3-Methoxyphenyl)-3-methylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxyphenyl group and the methyl group on the pyridine ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C13H13NO/c1-10-5-4-8-14-13(10)11-6-3-7-12(9-11)15-2/h3-9H,1-2H3 |
InChI Key |
FRDCKMPXSIQBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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